![molecular formula C18H16N4O3S B2840937 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903685-12-0](/img/structure/B2840937.png)

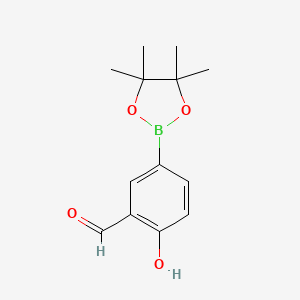

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The oxazepine and thiadiazole rings could also potentially undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

- This compound exhibits interesting photophysical properties due to its fused heterocyclic structure. Researchers have explored its potential as a fluorescent probe for sensing various analytes, including metal ions, pH changes, and biomolecules. Its fluorescence emission can be modulated by environmental factors, making it useful for chemical sensing applications .

- Some studies have investigated the anticancer potential of this compound. Its unique structure suggests that it may interfere with cancer cell growth or signaling pathways. Researchers have synthesized derivatives and evaluated their cytotoxicity against cancer cell lines. Further exploration is needed to understand its mechanism of action and optimize its efficacy .

- The electron-deficient benzothiadiazole core in this compound makes it an attractive candidate for organic electronics. Researchers have incorporated it into organic semiconductors for field-effect transistors (FETs), organic photovoltaics (solar cells), and light-emitting diodes (LEDs). Its ability to transport charge carriers efficiently contributes to its application in these devices .

- Benzothiadiazole derivatives have shown promising antibacterial and antifungal activities. Researchers have synthesized analogs of this compound and evaluated their efficacy against various pathogens. These derivatives could potentially serve as leads for developing new antimicrobial agents .

- The conjugated structure of this compound allows it to participate in π-π stacking interactions, making it suitable for use in organic semiconductors. Researchers have explored its incorporation into thin films for organic field-effect transistors (OFETs) and organic photovoltaic devices. Its charge transport properties contribute to device performance .

- Due to its fluorescence properties, this compound has been investigated as a fluorescent probe for biological imaging. Researchers have used it to label specific cellular components or track cellular processes. Its low cytotoxicity and high sensitivity make it valuable for live-cell imaging studies .

- The carboxamide and thiadiazole moieties in this compound can act as metal-binding sites. Researchers have explored its coordination chemistry with various metal ions. Understanding its metal chelation properties could lead to applications in catalysis, sensors, or targeted drug delivery .

- Although limited, some studies have suggested that benzothiadiazole derivatives may have neuroprotective effects. Researchers have investigated their ability to mitigate oxidative stress or prevent neurodegenerative diseases. Further research is needed to validate this potential .

Photophysical Properties and Sensing Applications

Anticancer Activity

Organic Electronics and Optoelectronic Devices

Antibacterial and Antifungal Properties

Materials for Organic Semiconductors

Biological Imaging and Fluorescent Probes

Metal Chelation and Coordination Chemistry

Neuroprotective Potential

Mecanismo De Acción

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes . Other potential targets include the Traf2- and Nck-interacting protein kinase (TNIK) , a downstream signal protein of the Wnt/β-catenin pathway, and Rho-associated protein kinases (ROCKs) .

Mode of Action

The compound interacts with its targets, leading to their inhibition. For instance, it inhibits PARP1, an enzyme that plays a crucial role in the repair of single-strand DNA breaks . The compound’s interaction with TNIK and ROCKs also results in their inhibition .

Biochemical Pathways

The inhibition of PARP1 by the compound affects the DNA repair process, potentially leading to the accumulation of DNA damage and cell death, particularly in cancer cells . The inhibition of TNIK affects the Wnt/β-catenin signaling pathway , while the inhibition of ROCKs has implications for various cellular processes, including cell contraction, motility, proliferation, and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of its targets, leading to potential therapeutic effects. For instance, the inhibition of PARP1 could lead to the accumulation of DNA damage in cancer cells, promoting their death . Similarly, the inhibition of TNIK and ROCKs could disrupt various cellular processes, potentially exerting anti-cancer effects .

Propiedades

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-17-11-25-16-4-2-1-3-13(16)10-22(17)8-7-19-18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGWNJZHOESFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)

![1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2840867.png)

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)